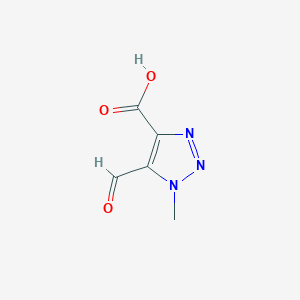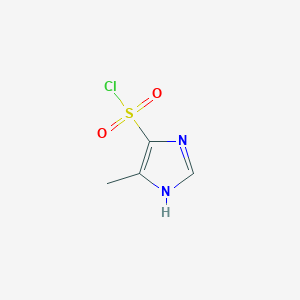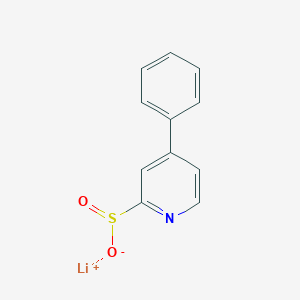
lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate (LiTDC) is an important compound in the field of chemistry, as it has a variety of applications in both scientific research and industrial processes. LiTDC is a white, crystalline solid that is highly soluble in water and organic solvents. It is used in a variety of research applications, such as organic synthesis and electrochemical processes. LiTDC has also been used in a number of industrial processes, including the production of polymers, catalysts, and other materials. LiTDC is a versatile compound, and its potential applications are still being explored.
作用機序
The mechanism of action of lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate is not yet fully understood. However, it is known that this compound can act as an electrolyte in electrochemical cells, allowing for the transfer of electrical charge. This compound can also act as a catalyst in organic synthesis, allowing for the formation of new compounds. In addition, this compound can act as a stabilizing agent, allowing for the formation of new materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have an effect on the activity of certain enzymes and proteins. In addition, this compound may have an effect on the production of certain hormones, such as serotonin.
実験室実験の利点と制限
The advantages of using lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate for laboratory experiments include its low cost, its high solubility in water and organic solvents, and its ability to act as an electrolyte in electrochemical cells. The limitations of using this compound for laboratory experiments include its instability in acidic solutions and its tendency to form insoluble complexes with other compounds.
将来の方向性
The potential future directions of lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate research include the development of new catalysts and materials using this compound, the development of new electrochemical cells using this compound, and the development of new methods for the synthesis of this compound. In addition, this compound could be used in the study of biological systems, such as the study of enzymes and proteins. Finally, this compound could be used in the development of new drugs and therapies for a variety of conditions.
合成法
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate can be synthesized in a variety of ways. One method involves the reaction of lithium(1+) acetate and 3-methyl-1,2,4-thiadiazole-5-carboxylic acid in aqueous solution. This reaction occurs in the presence of a base, such as potassium hydroxide, and a catalyst, such as pyridine. The reaction is typically carried out at room temperature, and the resulting this compound is isolated as a white, crystalline solid.
科学的研究の応用
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate has been used in a variety of scientific research applications. It has been used as an electrolyte in electrochemical cells, such as lithium-ion batteries, and as a catalyst in organic synthesis. This compound has also been used in the production of polymers, such as polyurethanes, and in the preparation of other materials, such as carbon nanotubes. This compound has also been used in the study of biological systems, such as the study of enzymes and proteins.
特性
IUPAC Name |
lithium;3-methyl-1,2,4-thiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Li/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYNAXDIPZGDOZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NSC(=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)

![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)
![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)


![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)

![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)